molecular formula C8H7FN2O4 B13704132 Methyl 2-amino-3-fluoro-5-nitrobenzoate

Methyl 2-amino-3-fluoro-5-nitrobenzoate

Cat. No.: B13704132
M. Wt: 214.15 g/mol
InChI Key: PTOTYGXZPPHCLL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H7FN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-fluoro-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 2-fluoro-3-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and reducing agents such as iron powder or tin chloride for the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of palladium or other transition metal catalysts.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-fluoro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-fluoro-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of functional groups like the amino, fluoro, and nitro groups allows it to participate in various biochemical pathways. These interactions can lead to changes in the activity of enzymes or receptors, influencing cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-3-nitrobenzoate: Similar structure but lacks the amino group.

    Methyl 2-amino-5-fluoro-3-nitrobenzoate: Similar structure but with different positioning of functional groups.

    Methyl 2-nitrobenzoate: Lacks both the amino and fluoro groups.

Uniqueness

Methyl 2-amino-3-fluoro-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

methyl 2-amino-3-fluoro-5-nitrobenzoate

InChI

InChI=1S/C8H7FN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3

InChI Key

PTOTYGXZPPHCLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)N

Origin of Product

United States

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